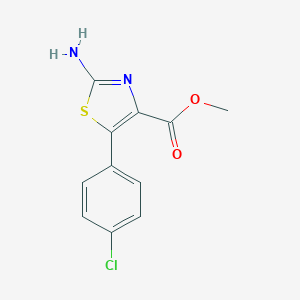

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

描述

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiourea and methyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The general reaction conditions include:

Reagents: 4-chlorobenzaldehyde, thiourea, methyl bromoacetate

Solvent: Ethanol or methanol

Catalyst: Sodium hydroxide or potassium hydroxide

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

化学反应分析

Substitution Reactions at the 2-Amino Group

The primary site for derivatization is the 2-amino group, which participates in:

Acylation with Bromoacetyl Chloride

-

Reagents : Bromoacetyl chloride, triethylamine.

-

Conditions : Room temperature, dichloromethane.

-

Product : Methyl 2-(2-bromoacetamido)-5-(4-chlorophenyl)thiazole-4-carboxylate (IC₅₀ = 2.43 µM against M. tuberculosis mtFabH enzyme) .

Formation of Schiff Bases

-

Reagents : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde).

-

Conditions : Ethanol, reflux.

-

Product : Thiazolyl Schiff bases with enhanced antiproliferative activity (IC₅₀ = 10–30 µM against HepG2 cells) .

Reactions Involving the Ester Group

The methyl carboxylate undergoes typical ester transformations:

Hydrolysis to Carboxylic Acid

-

Reagents : NaOH (aqueous), HCl (for acid workup).

-

Conditions : Reflux in ethanol/water.

-

Product : 2-Amino-5-(4-chlorophenyl)thiazole-4-carboxylic acid (improved solubility for biological assays) .

Transesterification

-

Reagents : Ethanol, H₂SO₄ catalyst.

-

Conditions : Reflux.

-

Product : Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate (used to study ester chain length effects on bioactivity) .

Modifications of the 4-Chlorophenyl Substituent

The para-chlorine substituent shows limited reactivity but participates in:

Suzuki-Miyaura Cross-Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst.

-

Conditions : DMF/H₂O, 80°C.

-

Product : 5-Aryl derivatives (e.g., 5-(3-nitrophenyl)), enhancing antitubercular activity (MIC = 0.09 µg/mL) .

Nucleophilic Aromatic Substitution

-

Reagents : Piperidine, CuI catalyst.

-

Conditions : DMSO, 120°C.

-

Product : 5-(4-Piperidinophenyl) analogs with improved pharmacokinetic profiles .

Comparative Analysis of Reaction Pathways

Mechanistic Insights

-

Acylation : The 2-amino group acts as a nucleophile, attacking electrophilic carbonyl carbons (e.g., bromoacetyl chloride), forming stable amide bonds .

-

Suzuki Coupling : The 4-chlorophenyl group undergoes palladium-catalyzed cross-coupling, replacing chlorine with aryl groups to modulate electronic and steric properties .

科学研究应用

Medicinal Chemistry

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity against various diseases.

Case Study: Anticancer Activity

A study demonstrated the compound's efficacy in inhibiting cancer cell proliferation. In vitro tests showed that it could induce apoptosis in specific cancer cell lines, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

Research has indicated that thiazole derivatives possess antimicrobial activity. This compound has been tested against various bacterial strains.

Results:

In a comparative study, the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Proteomics Research

Due to its unique chemical structure, this compound is utilized in proteomics for labeling and studying protein interactions.

Application Example:

The compound has been employed in experiments to track protein modifications and interactions within cellular environments, providing insights into cellular mechanisms and disease pathways .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. It is classified as an irritant and should be handled with care in laboratory settings.

| Hazard Classification | Description |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

作用机制

The mechanism of action of methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

相似化合物的比较

Similar Compounds

2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

5-Phenylthiazole: Another thiazole derivative with a phenyl group, but without the amino and carboxylate groups.

4-Chlorophenylthiazole: Similar structure but lacks the amino and carboxylate groups.

Uniqueness

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both the amino and carboxylate groups, which can enhance its biological activity and make it a versatile intermediate for further chemical modifications.

生物活性

Methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate (CAS Number: 127918-92-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, focusing on anticancer properties and other relevant pharmacological effects.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂O₂S |

| Molecular Weight | 268.72 g/mol |

| Melting Point | 238–240 °C |

| CAS Number | 127918-92-7 |

This compound features a thiazole ring, which is known for contributing to various biological activities, including anticancer and antiviral effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound's efficacy was evaluated through various assays against different cancer cell lines.

In Vitro Studies

In vitro cytotoxicity studies were conducted using the MTT assay on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic activity:

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 5.36 |

| HepG2 | 6.51 |

The IC₅₀ values demonstrate that this compound exhibits potent anticancer activity, comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), which has an IC₅₀ of approximately 8.40 µg/mL against HepG2 cells .

The mechanism of action for this compound involves inducing apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and elevated levels of caspase-9, indicating activation of the apoptotic pathway . Additionally, cell cycle analysis showed that it induces cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively.

Antiviral Activity

Beyond its anticancer properties, this compound has been investigated for its antiviral effects. Research into phenylthiazole derivatives has shown promise against flavivirus infections. The structure of this compound supports its potential as an antiviral agent due to its ability to inhibit viral replication while maintaining a favorable therapeutic index .

Case Studies and Research Findings

Several case studies have documented the biological activity of thiazole derivatives similar to this compound:

- Anticancer Efficacy : A study reported that derivatives bearing a thiazole scaffold exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating superior activity compared to traditional chemotherapeutics .

- Antiviral Properties : Another investigation focused on the antiviral potential of phenylthiazoles indicated that modifications in the para position of the phenyl ring significantly enhanced antiviral activity against flaviviruses .

属性

IUPAC Name |

methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZCBFMFOJXUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376911 | |

| Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127918-92-7 | |

| Record name | methyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。